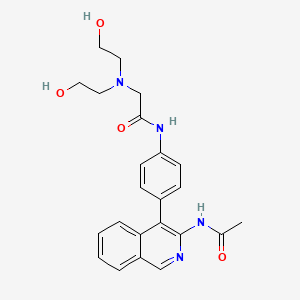
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an isoquinoline moiety, which is known for its presence in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the acetylamino group. Subsequent steps involve the attachment of the phenyl ring and the bis(2-hydroxyethyl)amino group. Common reagents used in these reactions include acetic anhydride, isoquinoline derivatives, and phenylboronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes or receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, while the bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide: shares structural similarities with other isoquinoline derivatives, such as berberine and papaverine.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Papaverine: Used as a vasodilator in medical treatments.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64157-51-3 |
|---|---|
Formule moléculaire |
C23H26N4O4 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N-[4-(3-acetamidoisoquinolin-4-yl)phenyl]-2-[bis(2-hydroxyethyl)amino]acetamide |
InChI |
InChI=1S/C23H26N4O4/c1-16(30)25-23-22(20-5-3-2-4-18(20)14-24-23)17-6-8-19(9-7-17)26-21(31)15-27(10-12-28)11-13-29/h2-9,14,28-29H,10-13,15H2,1H3,(H,26,31)(H,24,25,30) |
Clé InChI |
QUDQMWBRFUVNLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=CC=CC=C2C=N1)C3=CC=C(C=C3)NC(=O)CN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















